

(R)-GNE-274 versus (S)-GNE-274 stereospecificity

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Compound of Interest

Compound Name: (R)-GNE-274

Cat. No.: B14900678

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An In-Depth Technical Guide to the Stereospecificity of (R)-GNE-140 versus (S)-GNE-140, Potent Inhibitors of Lactate Dehydrogenase A (LDHA)

Introduction

In the field of cancer metabolism, the targeting of key enzymatic drivers of aerobic glycolysis, a hallmark of many tumors, has emerged as a promising therapeutic strategy. Lactate dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, is a critical enzyme in this process and is frequently overexpressed in various cancers. The GNE-140 series of compounds has been identified as potent inhibitors of LDHA. A crucial aspect of the development and utilization of such targeted inhibitors is the understanding of their stereospecificity, as enantiomers of a chiral drug can exhibit significantly different pharmacological activities.

This technical guide provides a comprehensive overview of the stereospecificity of the enantiomers of GNE-140: (R)-GNE-140 and (S)-GNE-140. While the initial query focused on GNE-274, the available scientific literature does not provide a detailed breakdown of the stereospecific activities of its enantiomers. In contrast, there is a wealth of data highlighting the distinct pharmacological profiles of the (R) and (S) enantiomers of GNE-140, with the (R)-enantiomer being the significantly more potent inhibitor of LDHA. This guide will focus on the well-documented stereospecificity of GNE-140, which is of significant interest to researchers in cancer biology and drug development.

(S)-GNE-140, being significantly less active, serves as an invaluable tool as a negative control in experiments designed to probe the biological consequences of LDHA inhibition by (R)-GNE-140. The use of such a closely related, yet inactive, control compound is essential for attributing observed biological effects specifically to the inhibition of the target enzyme.

Quantitative Biological Activity

The inhibitory potency of the GNE-140 enantiomers against human LDHA and its isoform LDHB has been determined through in vitro enzymatic assays. The data clearly demonstrates the superior activity of the (R)-enantiomer.

Compound	Target	IC50 (nM)	Notes
(R)-GNE-140	hLDHA	3	Highly potent enantiomer. [1] [2] [3] [4]
hLDHB	5	[1] [3] [4]	
(S)-GNE-140	hLDHA	>54	Reported to be 18-fold less potent than the (R)-enantiomer. [1] [2] [5]
GNE-140 (racemate)	hLDHA	Not explicitly stated	A mixture of (R)- and (S)-enantiomers.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols utilized in the characterization of the GNE-140 enantiomers.

In Vitro LDHA/B Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of compounds against purified LDHA or LDHB enzyme.

Materials:

- Purified recombinant human LDHA or LDHB enzyme
- (R)-GNE-140 (positive control)
- (S)-GNE-140 (negative control)
- Test compounds
- Assay Buffer: 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 5 mM MgCl₂, 0.01% BSA
- Substrate solution: 10 mM Pyruvate
- Cofactor solution: 2.5 mM NADH
- 96-well, black, flat-bottom plates
- Plate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare serial dilutions of the test compounds, (R)-GNE-140, and (S)-GNE-140 in DMSO.
- Add the compounds to the wells of the 96-well plate.
- Add the LDHA or LDHB enzyme to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature.
- Initiate the enzymatic reaction by adding the substrate (pyruvate) and cofactor (NADH) solution to the wells.
- Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
- Calculate the rate of reaction and determine the IC₅₀ values for each compound by fitting the data to a dose-response curve.

Cellular Lactate Production Assay

Objective: To assess the ability of compounds to inhibit lactate production in cancer cells.

Materials:

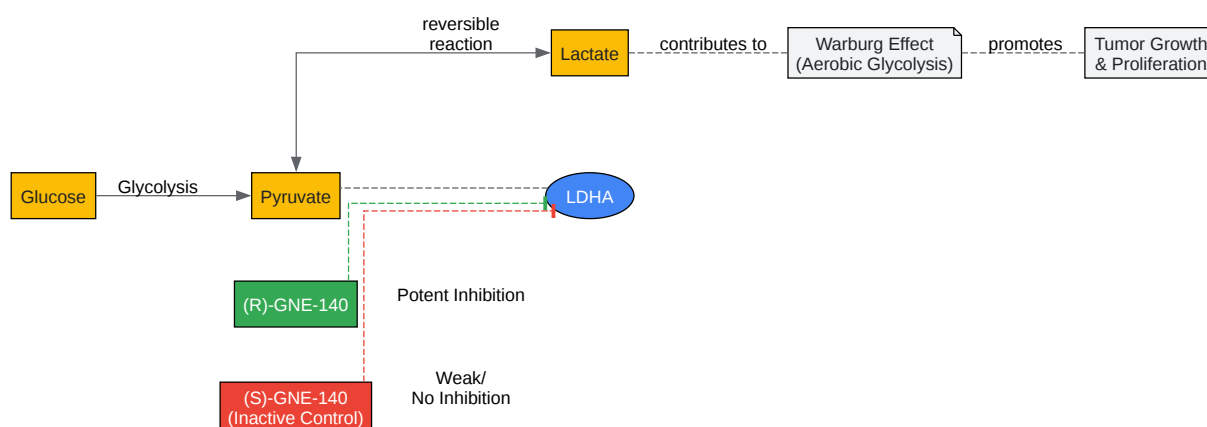
- Cancer cell line of interest (e.g., MIA PaCa-2 human pancreatic cancer cells)
- Cell culture medium and supplements
- (R)-GNE-140
- (S)-GNE-140
- Vehicle control (DMSO)
- Lactate assay kit
- 96-well cell culture plates
- Plate reader for colorimetric or fluorometric measurement

Procedure:

- Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with serial dilutions of (R)-GNE-140, (S)-GNE-140, or vehicle control for a specified time (e.g., 24 hours).
- Collect the cell culture supernatant.
- Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
- Normalize the lactate levels to the cell number or protein concentration.
- Determine the IC₅₀ for the inhibition of lactate production. In MIA PaCa-2 cells, (R)-GNE-140 was found to reduce lactate production with an IC₅₀ of 670 nM.^[2]

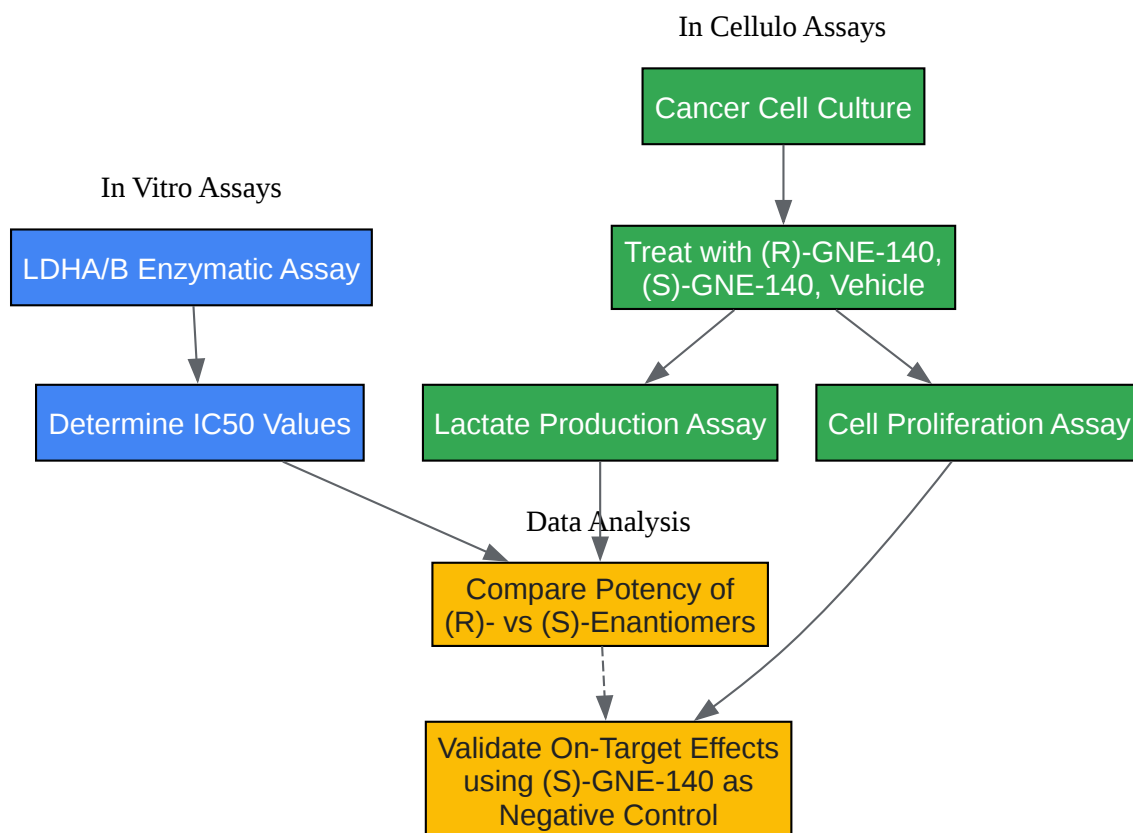
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of GNE-140 and a typical experimental workflow for its evaluation.



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Caption: Mechanism of LDHA inhibition by GNE-140 enantiomers.



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Caption: Workflow for evaluating GNE-140 stereospecificity.

Conclusion

The stereospecificity of GNE-140 is a clear and well-documented example of the importance of chirality in drug design and development. The (R)-enantiomer, (R)-GNE-140, is a highly potent inhibitor of LDHA, while the (S)-enantiomer, (S)-GNE-140, is significantly less active. This differential activity makes the pair of enantiomers a powerful tool for cancer metabolism research. (R)-GNE-140 serves as a potent chemical probe to investigate the consequences of LDHA inhibition, while (S)-GNE-140 acts as an ideal negative control to ensure that the

observed biological effects are a direct result of on-target enzyme inhibition. This technical guide provides researchers with the necessary information to effectively utilize these compounds in their studies of cancer metabolism and to develop novel therapeutic strategies targeting the Warburg effect.

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